

Commercial suppliers and purity of N-Boc-5-Hydroxyindoline

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Compound of Interest

Compound Name: **N-Boc-5-Hydroxyindoline**

Cat. No.: **B070838**

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An In-depth Technical Guide to **N-Boc-5-Hydroxyindoline** for Researchers and Drug Development Professionals

Introduction

N-Boc-5-Hydroxyindoline, also known as tert-butyl 5-hydroxy-2,3-dihydro-1H-indole-1-carboxylate, is a synthetic intermediate of significant interest in medicinal chemistry and drug development. The indoline scaffold is a core structure in many biologically active compounds. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group provides stability and allows for selective chemical modifications, while the 5-hydroxy group offers a site for further functionalization. This guide provides a comprehensive overview of its commercial availability, purity, key experimental protocols, and biological context.

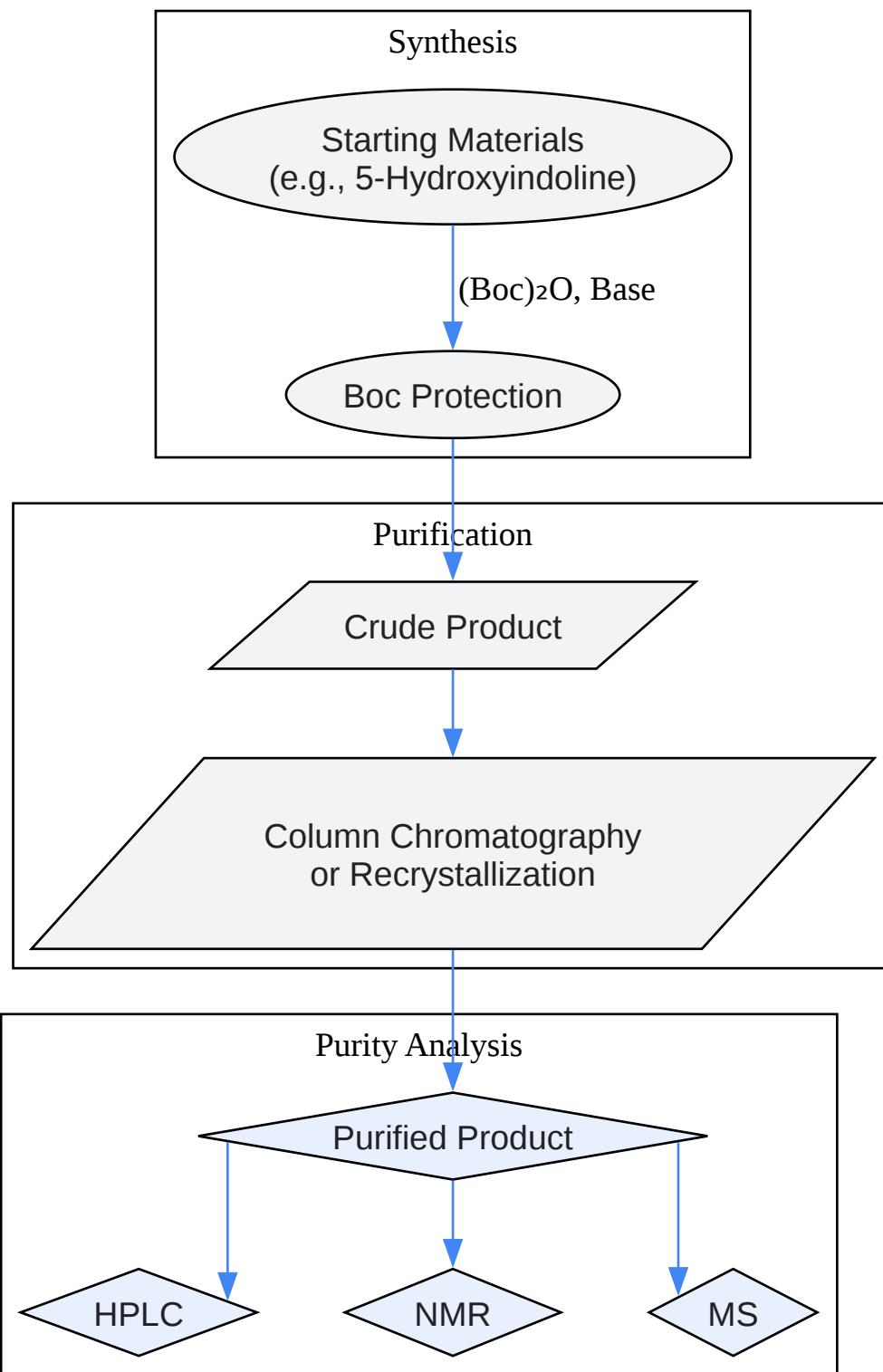
Commercial Suppliers and Purity of N-Boc-5-Hydroxyindoline

N-Boc-5-Hydroxyindoline is available from various chemical suppliers. The purity of the commercially available compound is typically high, making it suitable for most research and development applications. The following table summarizes the information from several suppliers.

Supplier	Purity	CAS Number	Additional Information
CHIRALEN	97%	170147-76-9	Storage at 2-8°C, sealed in dry conditions. [1]
BLD Pharm	-	434958-85-7	Requires cold-chain transportation; Storage at 2-8°C, sealed in dry conditions. [2]
CymitQuimica	97%	434958-85-7	Offered as a solid. [3]
ChemicalBook	95+%	434958-85-7	Available from multiple vendors listed on the platform. [4]

Experimental Protocols

A general workflow for the synthesis, purification, and analysis of **N-Boc-5-Hydroxyindoline** is outlined below. This process ensures the material's quality and suitability for subsequent applications.

[Click to download full resolution via product page](#)**General Experimental Workflow for N-Boc-5-Hydroxyindoline.**

Synthesis Protocol: N-Boc Protection of 5-Hydroxyindoline

This protocol describes a general method for the protection of the nitrogen atom of 5-hydroxyindoline using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

- 5-Hydroxyindoline
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolution: Dissolve 5-hydroxyindoline (1.0 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.
- Addition of Base: Add the base (e.g., TEA, 1.2 equivalents) to the solution and stir at room temperature.
- Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.

- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Quench the reaction by adding water or saturated NaHCO_3 solution.
 - Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).
 - Wash the combined organic layers sequentially with water and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **N-Boc-5-Hydroxyindoline**.
- Purification: Purify the crude product using flash column chromatography or recrystallization as described in the following protocol.

Purification Protocol

Purification is critical to remove unreacted starting materials, byproducts, and other impurities.

A. Flash Column Chromatography

This technique is suitable for separating the product from impurities with different polarities.[\[5\]](#)

Materials:

- Crude **N-Boc-5-Hydroxyindoline**
- Silica gel (for flash chromatography)
- Solvent system (e.g., a mixture of hexanes and ethyl acetate)
- Chromatography column and accessories
- TLC plates and developing chamber

Procedure:

- **Slurry Preparation:** Prepare a slurry of silica gel in the chosen eluent (a low-polarity mixture of hexanes and ethyl acetate).
- **Column Packing:** Pack the chromatography column with the silica gel slurry.
- **Sample Loading:** Dissolve the crude product in a minimal amount of the solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the packed column.
- **Elution:** Elute the column with the solvent system, gradually increasing the polarity (increasing the percentage of ethyl acetate).
- **Fraction Collection:** Collect fractions and monitor them by TLC to identify those containing the pure product.
- **Concentration:** Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **N-Boc-5-Hydroxyindoline**.

B. Recrystallization

This method purifies crystalline solids based on differences in solubility.[\[5\]](#)

Materials:

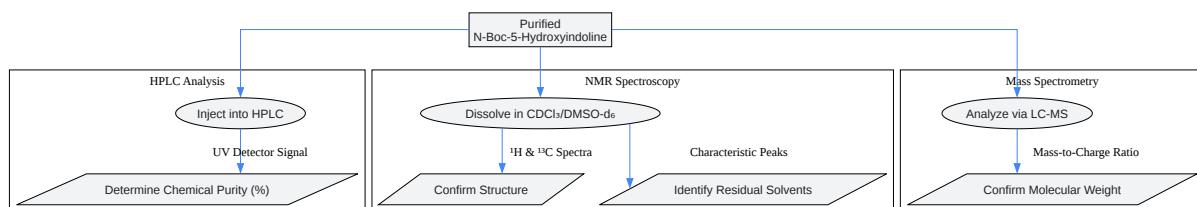
- Crude **N-Boc-5-Hydroxyindoline**
- Suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes)
- Erlenmeyer flask
- Heating source (hot plate)
- Filtration apparatus (Büchner funnel)

Procedure:

- Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.[5]
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
- Crystallization: Allow the clear solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[5]
- Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[5]
- Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[5]

Purity Analysis Protocols

A combination of analytical techniques is used to confirm the structure and determine the purity of the final compound.



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Workflow for the Analytical Purity Determination.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for quantifying chemical purity.[\[6\]](#)

- Objective: To determine the percentage purity of the compound by separating it from any impurities.
- Instrumentation & Conditions:
 - HPLC System: A standard system with a UV detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[\[7\]](#)
 - Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[\[7\]](#)
 - Gradient Program: A typical gradient might run from 10% to 95% Solvent B over 20 minutes.[\[7\]](#)
 - Flow Rate: 1.0 mL/min.[\[7\]](#)
 - Detection: UV at 210 nm and 220 nm.[\[7\]](#)
 - Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

B. Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

NMR is used for structural confirmation and to identify organic impurities, including residual solvents.[\[6\]](#)

- Objective: To verify the chemical structure and identify the presence of any structural or solvent-related impurities.
- Instrumentation & Conditions:
 - Spectrometer: 400 MHz or higher NMR spectrometer.

- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).[\[6\]](#)
- Internal Standard: Tetramethylsilane (TMS).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[\[6\]](#)

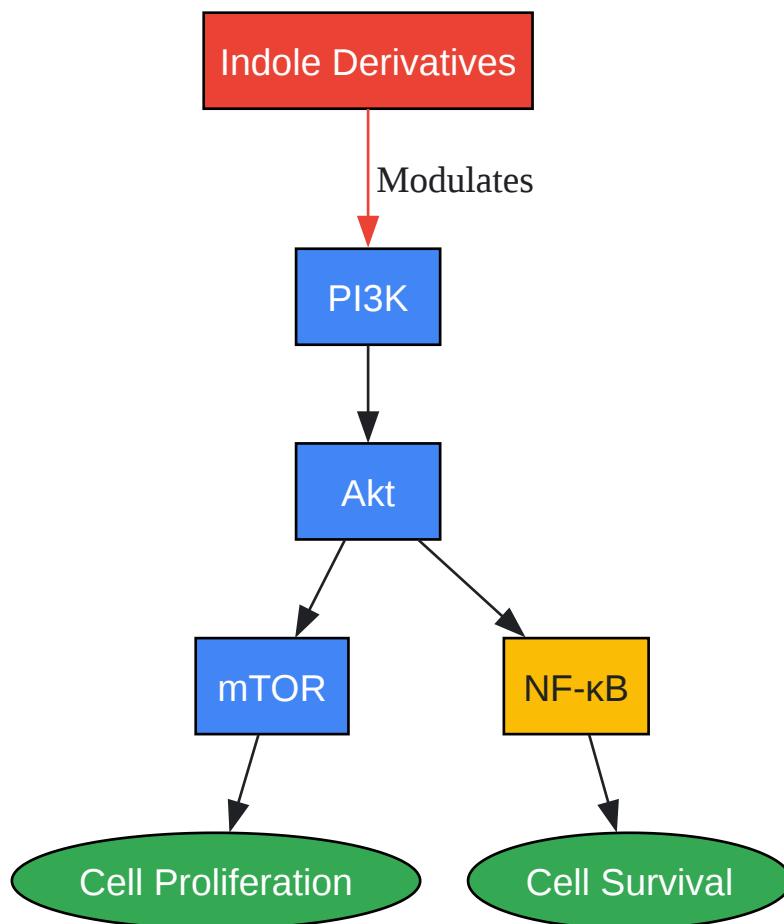
C. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound and to help identify unknown impurities.[\[6\]](#)

- Objective: To confirm the identity of the compound by determining its molecular weight.
- Instrumentation & Conditions:
 - System: Typically a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
 - Ionization: Electrospray ionization (ESI) is common for this type of molecule.
 - Analysis: The mass-to-charge ratio (m/z) of the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$) is determined and compared to the calculated theoretical mass.

Biological Context and Signaling Pathways

Indole-containing compounds are known to modulate various cellular signaling pathways, making them valuable scaffolds in drug discovery.[\[8\]](#) While **N-Boc-5-Hydroxyindoline** is primarily a synthetic intermediate, its core structure is related to molecules that can influence key biological processes. Indole derivatives have been shown to target pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are crucial in regulating cell proliferation, survival, and apoptosis.[\[8\]](#)[\[9\]](#)



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Simplified PI3K/Akt/mTOR pathway modulated by indole compounds.

The ability of indole compounds to interact with such pathways underscores the importance of intermediates like **N-Boc-5-Hydroxyindoline** in the synthesis of novel therapeutic agents targeting cancer and other diseases.[8]

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